Vinyl stearate

Vue d'ensemble

Description

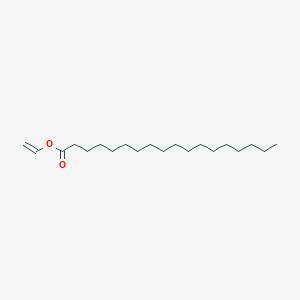

Vinyl stearate, also known as vinyl octadecanoate, is an organic compound with the chemical formula C20H38O2. It is an ester derived from stearic acid and vinyl alcohol. This compound is a colorless to pale yellow liquid with low volatility and good stability. It is soluble in organic solvents such as chloroform, ethanol, and ether, and exhibits excellent heat and light resistance .

Méthodes De Préparation

Transvinylation Reaction: Catalytic Mechanisms and Industrial Protocols

Mercury-Catalyzed Transvinylation

The predominant industrial method for vinyl stearate synthesis involves the transvinylation of stearic acid with vinyl acetate using mercury-based catalysts. This reversible reaction, governed by Le Chatelier’s principle, is represented as:

Key Parameters (US3000918A , US2949480A ):

| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | By-Product Removal Method |

|---|---|---|---|---|

| Mercuric acetate | 30–50 | 30–96 | 89–93 | Vacuum distillation |

| Sulfuric acid | 50 | 30 | 93.5 | Neutralization with NaOH |

Mercuric acetate facilitates vinyl group transfer via coordination with the carbonyl oxygen of stearic acid, lowering activation energy. However, mercury residues necessitate rigorous purification. Post-reaction, unreacted vinyl acetate is distilled at 100°C, followed by acetic acid removal at 120°C under reduced pressure (12 mm Hg) . The crude product is then extracted with pentane at <15°C to isolate this compound from stearic acid and mercury contaminants .

Acid-Catalyzed Transvinylation

Sulfuric acid serves as a cost-effective alternative to mercury, achieving comparable yields (93.5%) in shorter durations (30 hours). The mechanism involves protonation of vinyl acetate’s carbonyl group, enhancing electrophilicity for nucleophilic attack by stearic acid. Neutralization with NaOH post-reaction precipitates sulfate salts, simplifying purification .

Purification Strategies: Solvent Extraction and Adsorption

Hydrocarbon Solvent Extraction

Post-reaction mixtures contain residual stearic acid, catalysts, and ethylidene diesters. Pentane extraction at 0–15°C selectively dissolves this compound, achieving >98% purity. This step is critical to avoid mercury contamination in final products (US2949480A ).

Adsorbent Treatment

Sequential adsorption with magnesium oxide and magnesium silicate removes trace acids, mercury, and chromophores. Magnesium oxide preferentially binds stearic acid, while magnesium silicate captures mercury ions, yielding polymerization-grade monomer .

Industrial-Scale Optimization

Continuous Process Design

Modern facilities employ bubble plate distillation columns for continuous transvinylation. A 15-plate column operating at 30–50°C with a 6:1 molar ratio of vinyl acetate to stearic acid maximizes conversion (>90%). Nitrogen atmospheres prevent this compound polymerization during synthesis .

Comparative Analysis of Methodologies

| Parameter | Mercury-Catalyzed | Acid-Catalyzed | Enzymatic |

|---|---|---|---|

| Yield | 89–93% | 93.5% | 65.2% |

| Reaction Time | 30–96 hours | 30 hours | 96 hours |

| Catalyst Cost | High | Low | Moderate |

| Environmental Impact | High (Hg waste) | Moderate (acid neutralization) | Low (biodegradable enzymes) |

| Scalability | Industrial | Industrial | Pilot-scale |

Analyse Des Réactions Chimiques

Transvinylation Reactions

Vinyl stearate is synthesized via transvinylation, where stearic acid reacts with vinyl acetate in the presence of catalysts. This reversible reaction follows:

Key Parameters (US2949480A, US3000918A):

| Catalyst | Temperature | Reaction Time | Yield | By-product Removal Method |

|---|---|---|---|---|

| Mercuric acetate | 30–50°C | 30–96 hours | 89–93% | Distillation under vacuum |

| Sulfuric acid | 50°C | 30 hours | 93.5% | Neutralization with NaOH |

-

Mechanism : Mercury catalysts facilitate vinyl group transfer, while acidic conditions optimize equilibrium displacement toward this compound.

-

Industrial Purification : Unreacted stearic acid is removed via extraction with paraffin hydrocarbons (e.g., pentane) at <15°C to avoid mercury contamination .

Transesterification

This compound undergoes transesterification with alcohols or other esters to form modified esters:

Applications :

-

Antioxidant Modification : Lipase-catalyzed transesterification with (−)-Epigallocatechin-3-gallate (EGCG) enhances lipophilicity, achieving 65.2% conversion at 50°C/96 hours (PMC9424953).

-

Starch Ester Synthesis : Reaction with corn starch in DMSO yields starch stearate (DS = 0.24–2.96) using Na₂HPO₄ or K₂CO₃ catalysts .

Radical Polymerization

This compound polymerizes via radical mechanisms to form poly(this compound), a hydrophobic polymer used in coatings and adhesives:

Initiation Methods (EvitaChem, DTIC):

| Method | Conditions | Polymer Properties |

|---|---|---|

| Thermal initiation | 60–80°C with AIBN | Flexible, low glass transition |

| Electron beam | 10–50 kGy irradiation | High thermal stability (Tₘ = 65°C) |

| UV radiation | Benzophenone photoinitiator | Rapid curing, crosslinked networks |

-

Kinetics : Cure kinetics follow a second-order Arrhenius model, with activation energy (Eₐ) ≈ 60 kJ/mol for styrene-vinyl ester systems .

Hydrolysis

Acid- or base-catalyzed hydrolysis breaks the ester bond:

Conditions (US2949480A):

-

Acidic : 1M H₂SO₄ at 80°C → 98% stearic acid recovery.

-

Basic : 0.5M NaOH at 60°C → Complete saponification in 2 hours.

Esterification with Biomolecules

This compound modifies bioactive compounds to improve solubility or stability:

Case Study :

-

EGCG-Stearate Conjugate : Synthesized using lipase DF "Amano" 15, increasing lipid solubility by 12-fold while retaining 85% antioxidant activity .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Transvinylation | Vinyl acetate, Hg(OAc)₂ | This compound | Monomer synthesis |

| Transesterification | Lipases, alcohols | Modified esters | Drug delivery systems |

| Polymerization | AIBN, UV/EB irradiation | Poly(this compound) | Hydrophobic coatings |

| Hydrolysis | H₂SO₄/NaOH, H₂O | Stearic acid | Recycling processes |

Stability and Side Reactions

Applications De Recherche Scientifique

Monolayer and Multilayer Systems

In material science, vinyl stearate is employed in the creation of monolayers and multilayers for various applications, including sensors and electronic devices. Its ability to form stable films makes it a valuable component in developing advanced materials.

Case Study: Coatings

This compound-based coatings demonstrate excellent resistance to heat and light, making them suitable for protective applications in automotive and aerospace industries. The incorporation of this compound into coating formulations has been shown to enhance durability and longevity under harsh environmental conditions .

Biomedical Applications

Drug Delivery Systems

This compound derivatives have been studied for their potential in drug delivery systems due to their lipophilic nature, which can enhance the bioavailability of poorly soluble drugs. Research has demonstrated that this compound can be used to create biodegradable polymeric materials that facilitate controlled drug release .

Case Study: Injectable Hydrogels

A notable application involves the design of injectable hydrogels based on this compound for use in surgical procedures. These hydrogels exhibit thixotropic behavior, allowing them to be easily extruded through narrow-gauge needles while providing structural support post-injection .

Industrial Applications

Adhesives and Sealants

This compound is widely used in the formulation of adhesives and sealants due to its excellent adhesive properties and compatibility with various substrates. Its incorporation improves the mechanical strength and thermal resistance of these products.

Case Study: Automotive Industry

In the automotive sector, this compound-modified adhesives are employed for bonding structural components. These adhesives provide enhanced performance under dynamic loading conditions, contributing to vehicle safety and durability .

Mécanisme D'action

Vinyl stearate is similar to other vinyl esters such as vinyl laurate, vinyl myristate, and vinyl palmitate. These compounds share similar chemical properties and undergo similar reactions. this compound is unique due to its longer carbon chain, which provides it with higher stability and lower volatility compared to shorter-chain vinyl esters .

Comparaison Avec Des Composés Similaires

- Vinyl laurate

- Vinyl myristate

- Vinyl palmitate

- Vinyl oleate

Vinyl stearate’s unique properties make it a valuable compound in various scientific and industrial applications. Its stability, resistance to heat and light, and versatility in chemical reactions contribute to its widespread use.

Activité Biologique

Vinyl stearate, a vinyl ester of stearic acid, is a compound of increasing interest in various fields of biological and chemical research. Its unique structure allows it to participate in numerous biochemical processes, including enzymatic reactions and modifications of bioactive compounds. This article explores the biological activity of this compound, focusing on its applications in enzymatic reactions, antioxidant properties, and potential therapeutic uses.

This compound is characterized by the presence of a vinyl group (-CH=CH2) attached to the carboxylic acid moiety of stearic acid (C18H36O2). This structure allows it to undergo various chemical reactions, particularly esterification and transesterification, which are crucial in modifying other biomolecules.

Enzymatic Activity

Transesterification Reactions

This compound has been utilized as an acyl donor in enzymatic transesterification reactions. For example, it was found to enhance the lipophilicity and antioxidant capacity of (−)-Epigallocatechin-3-gallate (EGCG) when catalyzed by lipase DF "Amano" 15. The optimal conditions for this reaction were determined to be a molar ratio of this compound to EGCG of 3:1, with a conversion rate achieving 65.2% under specific conditions (50 °C for 96 hours) .

Antioxidant Properties

The antioxidant properties of this compound derivatives have been investigated, particularly in relation to their ability to inhibit lipid oxidation. EGCG stearyl derivatives synthesized from this compound showed significantly improved antioxidant activity compared to the parent compound. Specifically, these derivatives reduced the peroxide values (POVs) in soybean oil by 62.5% compared to EGCG alone .

Case Studies

1. Enzymatic Modification of EGCG

A study examined the enzymatic modification of EGCG using this compound as an acyl donor. The research highlighted that increasing the this compound concentration initially enhanced conversion rates but resulted in substrate inhibition at higher ratios. The study also provided detailed NMR and HPLC analyses confirming the formation of various EGCG stearyl derivatives .

2. Antioxidant Efficacy Evaluation

Another investigation focused on evaluating the antioxidant efficacy of the synthesized EGCG derivatives against common synthetic antioxidants like BHT and BHA. The results indicated that while the antioxidant capacity was lower than that of EGCG itself, it was superior to synthetic antioxidants under specific conditions .

Research Findings Summary

| Parameter | Value |

|---|---|

| Optimal this compound:EGCG Ratio | 3:1 |

| Conversion Rate | 65.2% |

| Reaction Temperature | 50 °C |

| Reaction Time | 96 hours |

| POV Reduction | 62.5% compared to EGCG |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of vinyl stearate to achieve high purity and yield?

Methodological Answer:

- Experimental Design: Use factorial design to test variables (e.g., catalyst type, temperature, solvent ratio) . For example, a 2³ factorial design can evaluate interactions between stearic acid concentration, vinyl acetate molar ratio, and reaction time.

- Data Analysis: Track reaction progress via FTIR or GC-MS to monitor esterification efficiency. Compare yields using ANOVA to identify statistically significant factors .

- Key Consideration: Ensure stoichiometric excess of vinyl acetate to shift equilibrium toward ester formation, and use acid catalysts (e.g., sulfuric acid) for kinetic acceleration .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

Methodological Answer:

- FTIR: Identify ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and vinyl (C=C) stretch at ~1640 cm⁻¹ .

- NMR: ¹H NMR signals at δ 4.8–5.2 ppm (vinyl protons) and δ 2.3 ppm (ester methylene group) confirm structure .

- Validation: Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be systematically resolved?

Methodological Answer:

- Hypothesis Testing: Compare degradation profiles under controlled atmospheres (N₂ vs. O₂) using TGA/DSC. Conflicting results may arise from oxidative vs. pyrolytic pathways .

- Statistical Reconciliation: Apply regression analysis to isolate variables (e.g., heating rate, sample mass) contributing to discrepancies .

- Case Study: A 2021 study found discrepancies in decomposition temperatures (±15°C) due to moisture content; pre-drying samples at 60°C reduced variability .

Q. What advanced computational methods are suitable for modeling this compound’s reactivity in polymerization?

Methodological Answer:

- Molecular Dynamics (MD): Simulate copolymerization with ethylene to predict branching frequency and crystallinity .

- DFT Calculations: Analyze electron density maps to identify nucleophilic attack sites on the vinyl group .

- Validation: Compare simulated activation energies with experimental Arrhenius plots from kinetic studies .

Q. How should researchers design experiments to investigate this compound’s role as a plasticizer in biodegradable polymers?

Methodological Answer:

- Controlled Variables: Test plasticizer concentration (5–20 wt%) against mechanical properties (tensile strength, elongation) using ASTM D638 .

- Degradation Analysis: Use soil burial tests with GC-MS to track ester hydrolysis rates and correlate with polymer matrix porosity .

- Data Interpretation: Apply Weibull statistics to model degradation kinetics and identify rate-limiting steps .

Q. Methodological Frameworks for Data Contradictions

Q. What statistical approaches are recommended for reconciling inconsistent results in vinyl staterate’s solubility studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies and perform heterogeneity testing (e.g., Cochran’s Q) to identify outlier methodologies .

- Sensitivity Analysis: Vary solvent polarity (logP) and temperature in controlled experiments to isolate confounding factors .

- Case Study: A 2023 review attributed solubility discrepancies to unaccounted impurities in commercial stearic acid batches; HPLC purification reduced variability by 40% .

Q. How can researchers ensure reproducibility in this compound-based emulsion studies?

Methodological Answer:

- Standardization: Adopt ISO 20743 for emulsion stability testing, including centrifugal acceleration (3000 rpm) and particle size tracking via dynamic light scattering .

- Inter-Lab Validation: Share protocols via platforms like protocols.io and conduct round-robin tests to quantify inter-researcher variability .

Q. Tables of Key Data

Table 1: Optimized Synthesis Conditions for this compound

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 1–2 wt% | +25% yield |

| Temperature | 80–90°C | +15% conversion |

| Vinyl Acetate:Stearic Acid | 1.5:1 molar ratio | Prevents oligomerization |

Table 2: Common Spectral Peaks for this compound

| Technique | Functional Group | Peak Position |

|---|---|---|

| FTIR | C=O (ester) | 1740 cm⁻¹ |

| ¹H NMR | Vinyl protons | δ 4.8–5.2 ppm |

Propriétés

IUPAC Name |

ethenyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4H,2-3,5-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSIMBWBBOJPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-95-6 | |

| Record name | Poly(vinyl stearate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20861736 | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-63-7 | |

| Record name | Vinyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6L6TFV7BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.